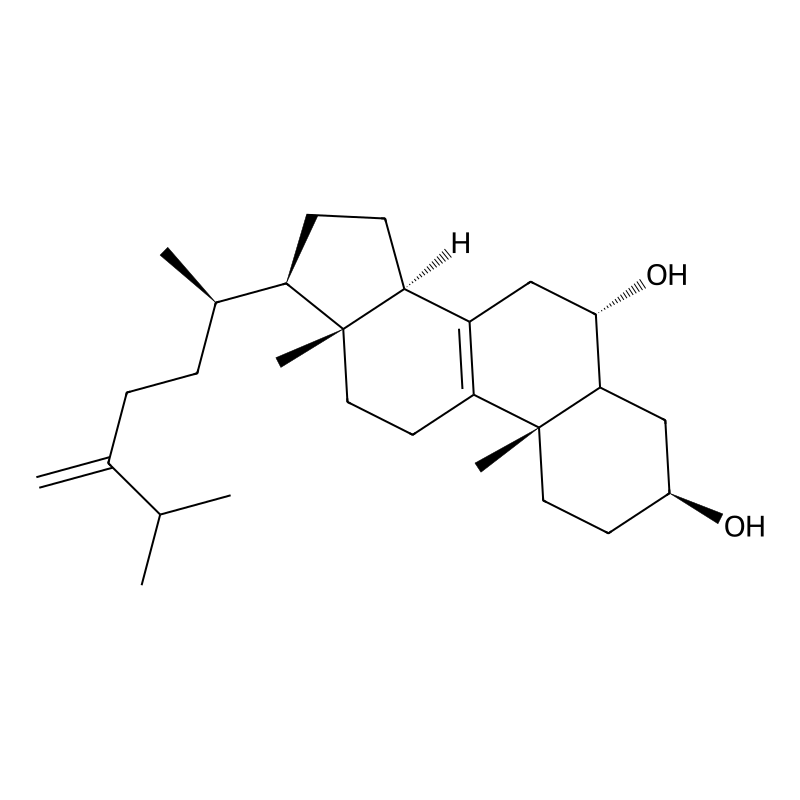

Ergosta-8,24(28)-diene-3beta,6alpha-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ergosta-8,24(28)-diene-3beta,6alpha-diol is a sterol compound characterized by its unique structure, which includes a double bond at positions 8 and 24 (or 28) on the ergostane skeleton. This compound is a derivative of ergosterol and plays a significant role in various biological processes, particularly in fungi. Its structural formula can be represented as C27H46O2, indicating it contains 27 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms. Ergosta-8,24(28)-diene-3beta,6alpha-diol is notable for its involvement in the biosynthetic pathway of ergosterol in fungi, where it acts as an intermediate product during sterol metabolism .

In the biosynthesis of ergosterol, Ergosta-8,24(28)-diene-3beta,6alpha-diol is formed through a series of enzymatic reactions involving lanosterol as a precursor. The key reactions include:

- Conversion of Lanosterol: Lanosterol undergoes multiple modifications catalyzed by enzymes such as sterol C24-methyltransferase and others involved in desaturation and hydroxylation processes.

- Formation of Toxic Diols: In certain conditions, particularly under azole treatment (a class of antifungal agents), Ergosta-8,24(28)-diene-3beta,6alpha-diol accumulates as a toxic metabolite when Erg3 enzyme activity is inhibited .

- Reversible Reactions: The compound can also participate in reversible reactions where it can be converted back into other sterols depending on the enzymatic context and cellular conditions .

Ergosta-8,24(28)-diene-3beta,6alpha-diol exhibits several biological activities:

- Antifungal Properties: It has been implicated in the antifungal resistance mechanisms of various fungal species, especially Candida albicans. The accumulation of this compound correlates with resistance to azole antifungals due to its toxic effects on fungal cells .

- Cell Membrane Integrity: As part of the sterol composition in fungal membranes, it influences membrane fluidity and integrity, thereby affecting cellular processes such as growth and stress response .

- Potential Toxicity: The compound has been identified as a "toxic diol," which may have detrimental effects on fungal cell viability when accumulated in excess .

The synthesis of Ergosta-8,24(28)-diene-3beta,6alpha-diol can occur through two primary pathways:

- Natural Biosynthesis: In fungi like Saccharomyces cerevisiae and Candida species, it is synthesized naturally from lanosterol via enzymatic modifications involving desaturases and hydroxylases.

- Chemical Synthesis: Laboratory synthesis can be achieved through chemical modification of ergosterol or related sterols using reagents that facilitate hydroxylation and desaturation reactions.

Research has shown that manipulating specific genes involved in ergosterol biosynthesis can lead to increased production of this compound in engineered yeast strains .

Ergosta-8,24(28)-diene-3beta,6alpha-diol has several applications:

- Pharmaceutical Research: Its role in antifungal resistance makes it a target for studying new therapeutic strategies against resistant fungal strains.

- Biotechnology: Engineered yeast strains producing higher levels of this compound can be utilized for research into membrane biochemistry and stress responses.

- Agriculture: Understanding its biosynthetic pathway may lead to novel antifungal agents or treatments for crop protection against fungal pathogens.

Studies have focused on the interactions between Ergosta-8,24(28)-diene-3beta,6alpha-diol and various antifungal agents. Notably:

- Azole Interaction: The accumulation of this compound in response to azole treatment highlights its role in mediating resistance mechanisms in fungi .

- Membrane Interaction: Research indicates that changes in sterol composition due to this compound affect membrane properties and influence susceptibility to environmental stresses .

Ergosta-8,24(28)-diene-3beta,6alpha-diol shares structural similarities with several other sterols. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ergosterol | C27H46O (main sterol in fungi) | Precursor to Ergosta-8,24(28)-diene-3beta,6alpha-diol |

| Eburicol | C27H46O (4,4-dimethylcholesta derivative) | Intermediate in ergosterol biosynthesis; toxic under certain conditions |

| 14-Methylergosta-8,24(28)-dien-3beta-ol | C28H48O (methylated derivative) | Important for understanding azole resistance mechanisms |

| Lanosterol | C30H50O (first sterol in biosynthesis) | Precursor for all other sterols including ergosterol |

The uniqueness of Ergosta-8,24(28)-diene-3beta,6alpha-diol lies in its specific hydroxylation pattern and its role as a toxic metabolite when ergosterol biosynthesis is disrupted by antifungal treatments. This distinguishes it from other similar compounds that may not exhibit the same biological activities or responses under stress conditions .

Molecular Characteristics

Ergosta-8,24(28)-diene-3beta,6alpha-diol exhibits a complex sterol structure characteristic of ergostane derivatives. The compound belongs to the class of ergosterols and contains specific double bonds at positions 8 and 24(28) on the ergostane skeleton. The systematic nomenclature reflects its hydroxyl group positioning at the 3beta and 6alpha positions, which are critical for its biological activity and metabolic fate.

The molecular structure demonstrates the characteristic four-ring steroid backbone with specific stereochemical configurations that determine its biological properties. The presence of double bonds at positions 8 and 24(28) distinguishes this compound from other ergosterol biosynthetic intermediates and contributes to its unique metabolic behavior. These structural features are essential for understanding how the compound interacts with cellular membranes and participates in various biological processes.

Physical and Chemical Data

Table 1: Physical and Chemical Properties of Ergosta-8,24(28)-diene-3beta,6alpha-diol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C28H46O2 | |

| Molecular Weight | Approximately 414.7 g/mol | |

| Sterol Classification | Ergostane steroid | |

| Double Bond Positions | 8, 24(28) | |

| Hydroxyl Positions | 3beta, 6alpha |

The compound's physical properties reflect its sterol nature, with characteristics typical of membrane-associated lipids. The specific positioning of hydroxyl groups and double bonds influences its solubility characteristics and membrane interaction properties. These structural features are particularly important when considering the compound's role in cellular processes and its accumulation patterns under various metabolic conditions.